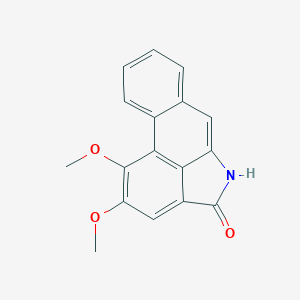

Aristolactam BII

Overview

Description

Aristolactam BII is a natural product that has garnered interest due to its diverse biological activities and presence in various plant species. Research has focused on its synthesis, molecular structure, and chemical properties to better understand its potential applications and effects.

Synthesis Analysis

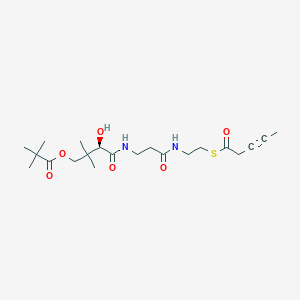

A novel approach to the synthesis of Aristolactam BII involves a redox-neutral bimetallic Rh(iii)/Ag(i) relay catalysis, facilitating the efficient construction of 3-alkylidene isoindolinones and 3-alkylidene isobenzofuranones. This method has been applied in the rapid total synthesis of Aristolactam BII, showcasing the compound's accessible and versatile synthetic pathway (Ji et al., 2017).

Molecular Structure Analysis

Aristolactams, including Aristolactam BII, are known for their phenanthrene chromophore motif, contributing to their unique physicochemical and biological properties. The molecular structure of Aristolactam BII is crucial for its biological activity and interaction with biological targets. Studies involving NMR and other spectroscopic techniques have been pivotal in elucidating the structural features of Aristolactam BII and related compounds (Ma Yang-mi, 2013).

Chemical Reactions and Properties

Research into the chemical reactions and properties of Aristolactam BII includes investigations into its ability to interact with DNA and RNA structures. Notably, Aristolactam BII exhibits binding characteristics that suggest a potential for DNA intercalation, which may underlie some of its biological activities (Ray & Maiti, 1996).

Physical Properties Analysis

The physical properties of Aristolactam BII, such as solubility, melting point, and stability, are important for its handling and application in various contexts. While specific studies on these properties are less common, they are critical for designing experiments and potential drug formulations involving Aristolactam BII.

Chemical Properties Analysis

Aristolactam BII's chemical properties, including its reactivity, oxidation, and reduction potentials, are essential for understanding its mechanism of action and potential therapeutic applications. Studies have shown that modifications to the phenanthrene nucleus and the lactam moiety of aristolactams can influence their cytotoxic activity, highlighting the importance of chemical properties in determining biological activity (Couture et al., 2002).

Scientific Research Applications

-

Phytochemical Investigation

- Field : Phytochemistry

- Application : Aristolactam BII is isolated and characterized from the stem bark of Goniothalamus velutinus . This is part of a broader phytochemical investigation into the properties of this plant species .

- Method : The isolation process involves the use of a crude methanolic bark extract of Goniothalamus velutinus .

- Results : The investigation resulted in the isolation of four compounds, one of which was Aristolactam BII .

-

Cytotoxic Activity Against Human Cancer Cells

-

Medicinal Uses

- Field : Pharmacology

- Application : Aristolochic acid, a major active constituent of the plant Aristolochia tagala, is reported to treat various ailments such as cholera, fever, bowel troubles, ulcers, leprosy, skin diseases, menstrual problems, and snakebites . Aristolactam BII, being a derivative of aristolochic acid, might share some of these medicinal uses .

- Results : The plant is also used as emmenagogue, abortifacient, antineoplastic, antiseptic, anti-inflammatory, antimicrobial, antipyretic, antifertility and antispermatogenic agent .

-

Phytochemical Studies

- Field : Phytochemistry

- Application : A new aristolactam, aristolactam 9-O-β-D-glucopyranosyl-(1→2)-β-D-glucoside, and two alkamides, N-cis-and N-trans-p-coumaroyl-3-O-methyldopamine, were isolated from stems of Aristolochia gigantea .

- Method : The isolation process involves the use of a crude extract of Aristolochia gigantea .

- Results : The investigation resulted in the isolation of several compounds, including a new aristolactam .

-

Synthetic Approaches

- Field : Organic Chemistry

- Application : Aristolactam BII is a small group of aporphinoid alkaloids containing the phenanthrene chromophore that were first isolated from Aristolochia argentina (Aristolochiaceae), which is the richest source of this family of alkaloids . The total synthetic approaches to the natural products bearing an aristolactam motif have been studied from 1978 to 2022 .

- Results : The focus has been given to ingenious strategies to functionalize the aristolactam moiety at multiple positions .

-

Rescuing Down Syndrome-related Phenotypes

Safety And Hazards

properties

IUPAC Name |

14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-20-13-8-11-14-12(18-17(11)19)7-9-5-3-4-6-10(9)15(14)16(13)21-2/h3-8H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQIYHDLBZXUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968750 | |

| Record name | 1,2-Dimethoxydibenzo[cd,f]indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aristolactam BII | |

CAS RN |

53948-09-7 | |

| Record name | Cepharanone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53948-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristololactam bii | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethoxydibenzo[cd,f]indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

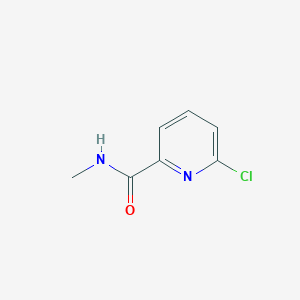

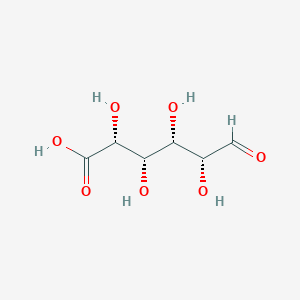

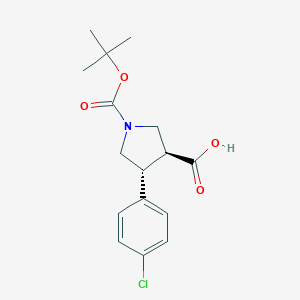

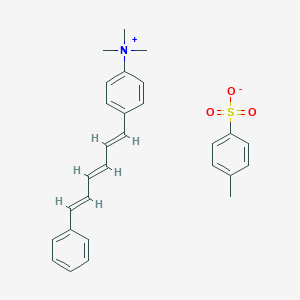

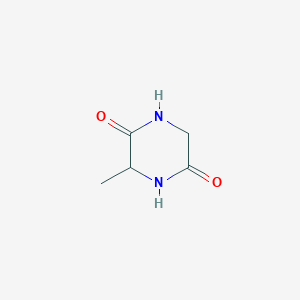

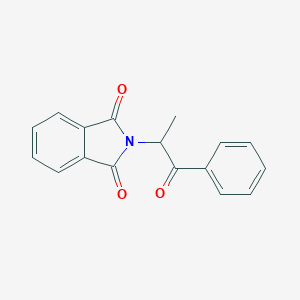

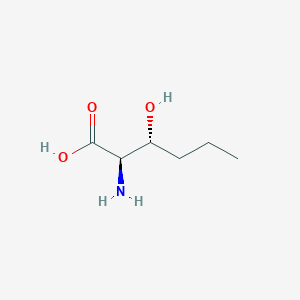

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)